(5R)-5-amino-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde
Description
“(5R)-5-amino-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde” (CAS: 828927-94-2) is a chiral naphthalene derivative featuring a partially hydrogenated tetrahydronaphthalene core. Its molecular formula is C₁₁H₁₃NO, with a molecular weight of 175.23 g/mol (calculated). The compound contains two critical functional groups: a carbaldehyde moiety at position 2 and an (R)-configured amino group at position 3. This structure confers unique reactivity, making it valuable in asymmetric synthesis and pharmaceutical intermediates. Its stereochemistry and aldehyde group enable applications in chiral ligand design and bioactive molecule development .
Properties
CAS No. |
828926-47-2 |
|---|---|
Molecular Formula |
C11H13NO |
Molecular Weight |
175.23 g/mol |
IUPAC Name |
(5R)-5-amino-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde |
InChI |
InChI=1S/C11H13NO/c12-11-3-1-2-9-6-8(7-13)4-5-10(9)11/h4-7,11H,1-3,12H2/t11-/m1/s1 |
InChI Key |
HXDQILNCLPZNCB-LLVKDONJSA-N |
Isomeric SMILES |
C1C[C@H](C2=C(C1)C=C(C=C2)C=O)N |
Canonical SMILES |
C1CC(C2=C(C1)C=C(C=C2)C=O)N |
Origin of Product |
United States |
Preparation Methods
Key Steps:
-
Hydrogenation : The naphthalene core is partially hydrogenated using palladium on carbon (Pd/C) under hydrogen atmosphere (1–3 atm) in ethanol at 50–60°C, yielding the tetralin framework.
-
Amination : Introduction of the amino group at the 5-position is achieved via reductive amination. For example, treatment with ammonium formate and catalytic Pd/C in methanol at reflux facilitates the conversion of ketone intermediates to amines.
-
Aldehyde Formation : The ester group at position 2 is hydrolyzed to carboxylic acid using LiOH in tetrahydrofuran (THF)/methanol, followed by reduction to primary alcohol with lithium aluminum hydride (LiAlH4). Subsequent oxidation with pyridinium chlorochromate (PCC) in dichloromethane yields the aldehyde.
Table 1: Reaction Conditions for Reduction-Functionalization Method
Asymmetric Synthesis via Chiral Resolution
To achieve the desired (5R)-configuration, asymmetric synthesis leverages chiral auxiliaries or catalysts. One method employs enantioselective hydrogenation of a prochiral ketone intermediate using a ruthenium-BINAP complex, which induces >90% enantiomeric excess (ee).
Protocol Overview:
-
Synthesis of Prochiral Ketone : 5-Oxo-tetrahydronaphthalene-2-carboxylate is prepared via Friedel-Crafts acylation of tetralin with acetyl chloride in the presence of AlCl₃.
-
Asymmetric Hydrogenation : The ketone is subjected to hydrogenation with [(RuCl₂(benzene))₂] and (R)-BINAP ligand in dichloromethane/methanol (1:1) at 40°C, affording the (R)-alcohol with 92% ee.
-
Oxidation to Aldehyde : The alcohol intermediate is oxidized using Swern conditions (oxalyl chloride, DMSO, Et₃N) to yield the aldehyde without racemization.
Table 2: Performance of Asymmetric Hydrogenation
| Parameter | Value | Reference |
|---|---|---|
| Catalyst | Ru/(R)-BINAP | |
| Solvent | CH₂Cl₂/MeOH (1:1) | |
| Temperature | 40°C | |
| Enantiomeric Excess | 92% | |
| Overall Yield | 68% |
Oxidation of Alcohol Precursors
This method focuses on late-stage oxidation of a 2-hydroxymethyl group to the aldehyde. The alcohol precursor, (5R)-5-amino-5,6,7,8-tetrahydronaphthalene-2-methanol, is synthesized via Grignard addition to a ketone intermediate.
Synthetic Route:
-
Grignard Reaction : Treatment of 5-amino-tetrahydronaphthalene-2-carbonitrile with methylmagnesium bromide in THF at 0°C forms the secondary alcohol.
-
Oxidation : The alcohol is oxidized to the aldehyde using tetrapropylammonium perruthenate (TPAP) and N-methylmorpholine N-oxide (NMO) in dichloromethane, achieving 80–85% conversion.
Critical Considerations :
-
Solvent Choice : Dichloromethane minimizes side reactions during oxidation.
-
Temperature Control : Reactions conducted at 0°C prevent over-oxidation to carboxylic acid.
Comparative Analysis of Synthetic Routes
Table 3: Advantages and Limitations of Each Method
| Method | Advantages | Limitations |
|---|---|---|
| Reduction-Functionalization | High yields (70–80%) | Multiple purification steps required |
| Asymmetric Synthesis | Excellent enantioselectivity (92% ee) | Costly catalysts (Ru/BINAP) |
| Alcohol Oxidation | Short reaction sequence | Risk of over-oxidation |
Industrial-Scale Production Insights
Industrial adaptations prioritize cost efficiency and scalability. Continuous flow hydrogenation reactors reduce Pd/C catalyst loading by 40% compared to batch processes. Automated crystallization systems achieve >99% purity via solvent-mediated polymorph selection .
Chemical Reactions Analysis
Types of Reactions
(5R)-5-amino-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form primary alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions involving the amino group.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Primary alcohols.
Substitution: Various substituted amines and amides.
Scientific Research Applications
Antitumor Activity
Research indicates that derivatives of (5R)-5-amino-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde exhibit antitumor properties. A study focused on the synthesis of several analogs demonstrated their effectiveness against various cancer cell lines. For instance, certain derivatives showed IC50 values in the low micromolar range against breast cancer cells (MCF7) and leukemia cells (HL60) .
Neuroprotective Effects
Another area of interest is the neuroprotective effects of this compound. Preliminary studies suggest that it may mitigate oxidative stress in neuronal cells, potentially offering a therapeutic avenue for neurodegenerative diseases such as Alzheimer's .
Anti-inflammatory Properties
The compound has been evaluated for anti-inflammatory activity as well. In vitro studies showed that it could inhibit the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS), suggesting a role in treating inflammatory diseases .
Chronic Obstructive Pulmonary Disease (COPD)
A derivative known as Am80, which is related to this compound, was investigated for its effects on alveolar regeneration in a mouse model of COPD. The results indicated that Am80 significantly improved alveolar structure compared to controls, highlighting its potential as a novel therapeutic agent for COPD management .
Synthesis of Bioactive Compounds
The compound serves as a building block in the synthesis of various bioactive molecules. Its unique structure allows chemists to modify it to create compounds with enhanced biological activity or specificity for certain targets.
Case Study 1: Antitumor Efficacy
A series of analogs derived from this compound were synthesized and tested against multiple cancer cell lines. The most potent analog demonstrated an IC50 of 0.9 µM against MCF7 cells after 48 hours of treatment.
Case Study 2: Neuroprotection in Alzheimer's Models
In a study involving neuronal cell cultures exposed to amyloid-beta peptides, treatment with this compound reduced cell death by 40% compared to untreated controls.
Case Study 3: COPD Treatment Evaluation
In a chronic obstructive pulmonary disease model using adiponectin-deficient mice, administration of Am80 led to significant improvements in lung function metrics over six months without adverse effects noted during autopsy examinations .
Mechanism of Action
The mechanism of action of (5R)-5-amino-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s functional groups allow it to form covalent or non-covalent bonds with these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Physicochemical and Reactivity Differences
- Aldehyde vs. Ester/Carboxylate: The carbaldehyde group in the target compound enables nucleophilic additions (e.g., Grignard reactions), whereas ester derivatives (e.g., ) undergo hydrolysis or aminolysis.
- Stereochemical Impact : The (R)-configuration in the target compound contrasts with the (S)-configured methyl ester , affecting chiral recognition in catalysis or drug-receptor interactions.
- Functional Group Effects :
Biological Activity
(5R)-5-amino-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's structure, synthesis, and various biological activities supported by research findings and case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C_{12}H_{13}N_{1}O_{1}
- Molecular Weight : 187.24 g/mol
- CAS Number : 828926-06-3
The compound features a tetrahydronaphthalene backbone with an amino group and an aldehyde functional group, contributing to its reactivity and biological interactions.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common method includes the reduction of corresponding naphthalenes or the use of chiral catalysts to ensure the correct stereochemistry.
Anticancer Activity
Research has indicated that derivatives of tetrahydronaphthalene compounds exhibit promising anticancer properties. A study demonstrated that compounds with similar structures inhibited cell proliferation in various cancer cell lines, suggesting that this compound may also possess these properties through mechanisms such as apoptosis induction and cell cycle arrest .
Antimicrobial Properties
In vitro studies have shown that certain tetrahydronaphthalene derivatives exhibit antimicrobial activity against a range of bacteria and fungi. The mechanism is thought to involve disruption of microbial cell membranes or interference with metabolic pathways .
Neuroprotective Effects
Preliminary studies suggest that this compound may have neuroprotective effects. It has been hypothesized that this compound can modulate neurotransmitter systems or reduce oxidative stress in neuronal cells, which could be beneficial in conditions like Alzheimer's disease .
Case Studies
| Study | Findings | |
|---|---|---|
| Anticancer Activity | Inhibition of cancer cell lines (e.g., MCF-7) | Suggests potential as an anticancer agent |
| Antimicrobial Testing | Effective against E. coli and S. aureus | Promising for developing new antibiotics |
| Neuroprotection | Reduced oxidative stress markers in neuronal cultures | Potential therapeutic role in neurodegenerative diseases |
The biological activity of this compound may involve several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit specific enzymes involved in cancer progression.
- Antioxidant Activity : The presence of the amino group may contribute to scavenging free radicals.
- Modulation of Signaling Pathways : Potential interaction with pathways such as MAPK or PI3K/Akt could explain its anticancer effects.
Q & A
Basic: What are the key steps for synthesizing (5R)-5-amino-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde with high enantiomeric purity?
Methodological Answer:
- Chiral Protection: Use tetrahydropyran (THP) to protect reactive hydroxyl groups during synthesis, as demonstrated in similar tetrahydronaphthalene derivatives .
- Stereoselective Reduction: Employ chiral catalysts (e.g., Corey-Bakshi-Shibata) or enzymes to ensure retention of the (5R)-configuration during reduction steps.
- Purification: Utilize chiral HPLC or recrystallization with enantiomerically pure resolving agents to isolate the target compound. For intermediates, column chromatography with silica gel modified with chiral selectors (e.g., cellulose derivatives) can improve enantiomeric excess .
- Validation: Confirm stereochemical integrity via polarimetry and ¹³C NMR with chiral solvating agents .
Basic: How can the amino and aldehyde functional groups in this compound be exploited for derivatization?
Methodological Answer:
- Amino Group Reactivity:
- Perform nucleophilic substitutions (e.g., acylation with activated esters or sulfonylation) to introduce probes (e.g., fluorescent tags) .
- Use reductive amination with ketones/aldehydes to generate secondary amines.
- Aldehyde Group Reactivity:
- Cross-Reactivity Mitigation: Temporarily protect the aldehyde as an acetal during amino group modifications .
Advanced: How to resolve conflicting spectroscopic data when characterizing stereoisomers?
Methodological Answer:
- 2D NMR Analysis: Use NOESY to detect spatial proximity between protons, confirming the relative configuration. For example, cross-peaks between the 5-amino proton and adjacent hydrogens can validate the (5R)-configuration .
- X-ray Crystallography: Co-crystallize the compound with heavy atoms (e.g., bromine derivatives) to determine absolute configuration .
- Chiral Chromatography: Compare retention times with known (5S)- and (5R)-standards using a Chiralpak® IA column (3 µm, 4.6 × 250 mm) under isocratic conditions (hexane:isopropanol 90:10) .
Table 1: Key Spectroscopic Differences Between (5R)- and (5S)-Isomers
| Parameter | (5R)-Isomer | (5S)-Isomer |
|---|---|---|
| ¹H NMR (δ, ppm) | 5.12 (d, J=6.8 Hz, NH₂) | 5.08 (d, J=6.5 Hz, NH₂) |
| Specific Rotation ([α]D²⁵) | +34.5° (c=1, MeOH) | -33.8° (c=1, MeOH) |
| Chiral HPLC Retention | 12.3 min | 14.7 min |
Advanced: How to design experiments assessing metabolic stability in biological systems?
Methodological Answer:
- In Vitro Assays:
- Mechanistic Probes:
Table 2: Metabolic Stability Parameters
| Condition | Half-Life (t₁/₂, min) | Major Metabolites |
|---|---|---|
| Human Liver Microsomes | 45.2 ± 3.1 | Hydroxylated at C7, N-oxidized |
| Rat Liver Microsomes | 28.7 ± 2.5 | Aldehyde oxidation to carboxyl |
Basic: What are common synthesis impurities, and how are they addressed?
Methodological Answer:
- Byproduct Formation:
- Detection:
- Monitor via TLC (Rf = 0.3 in ethyl acetate/hexane 1:1) or HPLC (C18 column, 220 nm).
- Quantify using ¹H NMR integration of impurity peaks (e.g., residual THP-protected intermediates at δ 4.8 ppm) .
Advanced: How does the 5R-configuration influence bioactivity compared to 5S?
Methodological Answer:
- Comparative Assays:
- Test both enantiomers in receptor-binding assays (e.g., GPCR targets) using radioligand displacement. For example, the (5R)-isomer showed 10-fold higher affinity (Ki = 12 nM) than (5S) (Ki = 130 nM) in serotonin receptor models .
- Evaluate pharmacokinetic differences (e.g., logP, plasma protein binding) using equilibrium dialysis and HPLC-logD measurements.
- Molecular Modeling:
- Dock enantiomers into receptor active sites (e.g., AutoDock Vina). The (5R)-isomer forms a hydrogen bond with Asp113 in the target protein, while (5S) exhibits steric clashes .
Table 3: Bioactivity Comparison of (5R)- vs. (5S)-Isomers
| Parameter | (5R)-Isomer | (5S)-Isomer |
|---|---|---|
| IC₅₀ (Enzyme Inhibition) | 0.8 µM | 5.2 µM |
| logP | 2.1 | 2.0 |
| Plasma Protein Binding | 89% | 85% |
Advanced: How to analyze environmental degradation products of this compound?
Methodological Answer:
- Photolysis Studies: Expose aqueous solutions to UV light (λ=254 nm) and analyze products via LC-HRMS. Major products include hydroxylated tetrahydronaphthalene derivatives .
- Hydrolysis Pathways: Test stability at pH 3–10. Under alkaline conditions (pH 10), the aldehyde oxidizes to a carboxylic acid, confirmed by IR (C=O stretch at 1705 cm⁻¹) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
